5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID
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Overview
Description
5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethyl-4-oxo-5-phenylpyrimidine with 2-hydroxybenzoic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzoic acid
- 4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzoic acid
Uniqueness
5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
438622-84-5 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3g/mol |
IUPAC Name |
5-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H16N2O4/c1-11-17(13-6-4-3-5-7-13)18(23)20-12(2)21(11)14-8-9-16(22)15(10-14)19(24)25/h3-10,22H,1-2H3,(H,24,25) |
InChI Key |
ITNJMCQEWMWZLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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